molecular formula C13H16N2O3S2 B12219785 3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12219785
M. Wt: 312.4 g/mol
InChI Key: GHPHXMRQGOXPQZ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a structurally complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its core structure is based on a fused tetrahydrothieno[3,4-d][1,3]thiazole scaffold, which is synthetically modified with a 4-methoxybenzyl group at the 3-position and features a sulfone (5,5-dioxide) moiety, enhancing its electronic properties and potential for specific molecular interactions . Compounds featuring this sophisticated heterobicyclic architecture are of significant interest in medicinal chemistry for the development of novel bioactive molecules, particularly as kinase inhibitors that can modulate critical cell signaling pathways . For instance, structurally related imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including leukemia (L1210, CEM) and cervix carcinoma (HeLa), with mechanisms of action that involve the induction of apoptosis through caspase-3 activation and binding to the active site of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase . This suggests that researchers can investigate this compound as a potential chemical tool or lead structure for targeting apoptosis-related pathways in disease models. Furthermore, the presence of the 5,5-dioxide group makes it a valuable intermediate for probing structure-activity relationships (SAR) and for the synthesis of more complex molecules aimed at specific biological targets, such as caspases, which are key executioner enzymes in the apoptotic process . This reagent is provided for research purposes to support investigations in drug discovery, chemical biology, and the synthesis of novel therapeutic agents.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H16N2O3S2/c1-18-10-4-2-9(3-5-10)6-15-11-7-20(16,17)8-12(11)19-13(15)14/h2-5,11-12,14H,6-8H2,1H3

InChI Key

GHPHXMRQGOXPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursors

Thiazole Core Formation

The thieno[3,4-d]thiazole scaffold is typically synthesized via cyclocondensation of α-halo ketones with thiourea derivatives. For example:

  • Starting materials : 3-Bromoacetylacetone and thiourea.
  • Reaction conditions : Ethanol reflux (78°C, 6–8 hours) under nitrogen atmosphere.
  • Mechanism : Nucleophilic substitution of bromide by thiocyanate, followed by cyclization via intramolecular thiolate attack (Figure 1).
  • Yield : ~70–80% for analogous structures.

Introduction of 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent is introduced via alkylation or Mannich-type reactions :

  • Alkylation : Reaction of the thiazole intermediate with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF (60°C, 12 hours).
  • Yield : ~65% (based on similar arylalkylations in).

One-Pot Multi-Step Synthesis

A streamlined approach combines bromination, thiocyanate substitution, and cyclization in one pot (adapted from):

  • Bromination : Treat acetylacetone with N-bromosuccinimide (NBS) in ethanol at 25°C for 1 hour.
  • Thiocyanate substitution : Add KSCN and stir for 1 hour.
  • Condensation : Introduce 4-methoxybenzylamine and stir for 4 hours.
  • Oxidation : Treat with H₂O₂/Na₂WO₄ to form the 5,5-dioxide moiety.

Key advantages :

  • Eliminates intermediate isolation.
  • Overall yield : ~60–70% for related thiazol-2(3H)-imines.

Oxidation to 5,5-Dioxide

The final oxidation step is critical for achieving the sulfone group:

  • Reagents : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) as a catalyst.
  • Conditions :
    • NaOCl : 0–5°C, pH 9–10, 1 hour.
    • H₂O₂/Na₂WO₄ : 20°C, 30 minutes.
  • Yield : 85–90% (Table 1).
Table 1: Oxidation Efficiency Comparison
Oxidizing Agent Catalyst Temperature Time Yield
NaOCl None 0–5°C 1 h 88%
H₂O₂ Na₂WO₄ 20°C 0.5 h 92%

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce oxidation efficiency.
  • Ethanol/water mixtures balance solubility and reactivity for one-pot syntheses.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 15–20%.
  • Vanadium-based catalysts (e.g., VO(acac)₂) enable milder oxidation conditions (50°C vs. 80°C).

Challenges and Solutions

  • By-product formation : Over-oxidation to sulfones is minimized using controlled NaOCl addition.
  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomeric impurities.

Comparative Analysis of Methods

Table 2: Method Efficiency
Method Steps Total Yield Scalability
Cyclocondensation 3 55% Moderate
One-Pot Synthesis 4 60% High
Sequential Alkylation 3 50% Low

Recent Advances

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclization).
  • Enzymatic oxidation : Lipases achieve 95% enantiomeric excess in asymmetric thiazole syntheses.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-Dioxide (CAS 392309-05-6)

  • Core Structure: Shares the same tetrahydrothieno[3,4-d]thiazole 5,5-dioxide backbone as the target compound, indicating comparable rigidity and electronic effects from the sulfone groups.
  • Substituent: The p-tolyl group (methyl-substituted aryl) differs from the 4-methoxybenzyl group in electronic and steric properties.

Benzo[d]thiazol-2(3H)-one Derivatives (4d, 4e, 4f, 4g)

  • Core Structure: These compounds feature a benzo[d]thiazol-2(3H)-one core instead of the tetrahydrothieno-thiazole system. The absence of sulfone groups reduces polarity and may limit metabolic stability.
  • Substituents : Aryl groups linked via a 1,3,4-oxadiazole-methyl moiety (e.g., 4-propylphenyl, 4-tert-butylphenyl) introduce bulkier and more lipophilic substituents compared to the 4-methoxybenzyl group in the target compound.
  • Physical Properties: Reported as yellow/pale yellow solids with yields of 78.5–90.2%.
  • Biological Activity : Demonstrated moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea, suggesting that the target compound’s bioactivity (if explored) may depend on the balance between sulfone polarity and aryl substituent hydrophobicity .

Triazole-Thiocarbonohydrazide Derivatives

  • Core Structure: Contains a triazole-thione and thiocarbonohydrazide system, forming hydrogen-bonded hexamers. Structurally distinct from the target compound but highlights the role of hydrogen bonding in crystallinity and stability.
  • Analytical Methods : Single-crystal X-ray diffraction (likely using SHELX software) was employed for structural confirmation, a technique applicable to the target compound if crystallized .

Comparative Data Table

Compound Class Core Structure Key Substituent Polarity Biological Activity Synthesis Yield (Reported)
Target Compound Tetrahydrothieno-thiazole 5,5-dioxide 4-Methoxybenzyl High (sulfone) Not reported Not reported
3-(p-Tolyl) Analog Tetrahydrothieno-thiazole 5,5-dioxide p-Tolyl Moderate Not reported Not reported
Benzo[d]thiazol-2(3H)-ones Benzo[d]thiazol-2(3H)-one Aryl-oxadiazole-methyl Low-Moderate Antifungal 78.5–90.2%
Triazole-Thiocarbonohydrazide Triazole-thione/thiocarbonohydrazide Chlorobenzylidene Moderate Not reported Not reported

Key Findings and Implications

  • Substituent Influence : The 4-methoxybenzyl group may offer superior hydrogen-bonding capacity relative to p-tolyl or aryl-oxadiazole groups, impacting pharmacokinetics or target binding.
  • Synthetic Gaps : Detailed protocols for the target compound are lacking; methods from analogs (e.g., POCl3-mediated cyclization ) could be adapted.
  • Analytical Techniques : SHELX-based crystallography and spectroscopic methods (NMR, IR) are critical for structural validation, as demonstrated in related studies .

Biological Activity

3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following properties:

Property Details
Molecular Formula C₁₂H₁₄N₂O₃S₂
Molecular Weight 298.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine
Canonical SMILES COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylthiourea with α-haloketones under basic conditions. The process includes the formation of an intermediate thiazoline that cyclizes to form the thiazole ring. Common solvents used in synthesis include ethanol and chloroform, often facilitated by catalysts like triethylamine .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones comparable to standard antibiotics .

Antiviral Activity

Preliminary investigations suggest potential antiviral properties as well. The compound has been evaluated for its ability to inhibit viral replication in vitro, particularly against strains of influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Emerging evidence points to anticancer properties as well. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Cytokine Modulation : It appears to modulate pathways related to inflammation by affecting cytokine release.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through caspase activation.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Study : A study published in Nature reported that derivatives similar to this compound showed significant activity against resistant strains of

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